molecular formula C18H16FN3O3S B2561897 5-((4-fluorobenzyl)oxy)-1-methyl-N-(4-methylthiazol-2-yl)-4-oxo-1,4-dihydropyridine-2-carboxamide CAS No. 1021223-10-8

5-((4-fluorobenzyl)oxy)-1-methyl-N-(4-methylthiazol-2-yl)-4-oxo-1,4-dihydropyridine-2-carboxamide

Cat. No.: B2561897
CAS No.: 1021223-10-8
M. Wt: 373.4
InChI Key: JZVKTTZORWPMHS-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of similar compounds has been reported in the literature . A series of 5- (1-benzyl-1 H -1,2,3-triazol-4-yl)-4-methyl-2-arylthiazole derivatives were synthesized by a click reaction of substituted benzylazide with 5-ethynyl-4-methyl-2-substituted phenylthiazole . The starting compounds were synthesized from the corresponding thiazole aldehyde using the Ohira−Bestmann reagent .


Molecular Structure Analysis

The molecular structure of this compound includes a fluorobenzyl group attached to a dihydropyridine ring via an ether linkage. This ring is further substituted with a methyl group and a carboxamide group. Additionally, a methylthiazolyl group is attached to the carboxamide nitrogen.

Scientific Research Applications

Antimicrobial Properties

5-((4-fluorobenzyl)oxy)-1-methyl-N-(4-methylthiazol-2-yl)-4-oxo-1,4-dihydropyridine-2-carboxamide and its derivatives have shown potential as antimicrobial agents. Desai, Rajpara, and Joshi (2013) found that the presence of a fluorine atom at the 4th position of the benzoyl group in such compounds enhances their antimicrobial activity against both Gram-positive and Gram-negative bacteria, as well as fungi (Desai, Rajpara, & Joshi, 2013).

HIV Integrase Inhibition

Compounds structurally similar to this compound have been studied for their role in inhibiting HIV integrase. Monteagudo et al. (2007) investigated the metabolism and disposition of these compounds, highlighting their potential in HIV treatment (Monteagudo et al., 2007).

Orexin Receptor Mechanisms

Research by Piccoli et al. (2012) on compounds similar to this compound found their role in modulating orexin receptors, which can influence behaviors like compulsive food consumption and possibly other eating disorders (Piccoli et al., 2012).

Polyamide Synthesis

Hsiao and Yu (1996) explored the use of similar compounds in the synthesis of aromatic polyamides, showing their relevance in creating polymers with good thermal stability and solubility in polar solvents (Hsiao & Yu, 1996).

Mycobacterium Tuberculosis Inhibition

Compounds structurally related to this compound have been studied for their effectiveness against Mycobacterium tuberculosis. Jeankumar et al. (2013) found promising results in inhibiting this bacteria, pointing towards potential applications in tuberculosis treatment (Jeankumar et al., 2013).

Crystal Structure Analysis

Yamuna et al. (2013) conducted a study on the hydrated version of a similar compound, contributing to the understanding of its molecular structure and potential pharmaceutical applications (Yamuna et al., 2013).

Future Directions

The future directions for this compound could involve further synthesis of similar libraries with other substituents, given that similar compounds have reported excellent activity . These compounds could serve as good lead compounds for further optimization and development of a newer antitubercular candidate .

Properties

IUPAC Name

5-[(4-fluorophenyl)methoxy]-1-methyl-N-(4-methyl-1,3-thiazol-2-yl)-4-oxopyridine-2-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H16FN3O3S/c1-11-10-26-18(20-11)21-17(24)14-7-15(23)16(8-22(14)2)25-9-12-3-5-13(19)6-4-12/h3-8,10H,9H2,1-2H3,(H,20,21,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JZVKTTZORWPMHS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CSC(=N1)NC(=O)C2=CC(=O)C(=CN2C)OCC3=CC=C(C=C3)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H16FN3O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

373.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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